1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride

Beschreibung

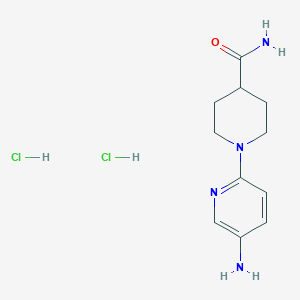

1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride is a piperidine-based compound featuring a 5-aminopyridin-2-yl substituent and a carboxamide group at the 4-position of the piperidine ring. The dihydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Eigenschaften

IUPAC Name |

1-(5-aminopyridin-2-yl)piperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.2ClH/c12-9-1-2-10(14-7-9)15-5-3-8(4-6-15)11(13)16;;/h1-2,7-8H,3-6,12H2,(H2,13,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNUTTLTMWGPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride typically involves the reaction of 5-aminopyridine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine derivatives. These products have various applications in medicinal chemistry and drug development .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride exhibits several key applications:

Chemistry

- Building Block : It serves as a crucial building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities.

Biology

- Biological Activity : The compound is being investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for various biological assays .

Medicine

- Drug Development : There is ongoing research into its potential use in treating neurological disorders, particularly due to its interaction with neurotransmitter systems .

- Cancer Treatment : Preliminary studies suggest that it may act as an indirect activator of AMP-activated protein kinase (AMPK), leading to inhibition of cell growth in cancer cell lines .

Industry

- Material Development : The compound is utilized in developing new materials and chemical processes, showcasing its versatility beyond medicinal chemistry.

Anticancer Activity

Research has demonstrated that 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride can selectively inhibit cell proliferation in human breast cancer cell lines through AMPK activation. This pathway plays a crucial role in cellular energy homeostasis and cancer metabolism .

Neuroprotective Effects

The compound has shown promise in protecting astrocytes from amyloid-beta (Aβ) peptide-induced cytotoxicity, which is relevant for Alzheimer's disease research. Initial findings indicate enhanced cell viability when treated with this compound compared to controls .

Case Study 1: Cancer Cell Lines

In vitro studies on human breast cancer cell lines revealed that compounds activating AMPK led to significant reductions in cell viability. Assays such as MTT were employed to confirm efficacy, highlighting the potential of this compound as an anti-cancer agent.

Case Study 2: Neuroprotection Against Aβ

A study focused on the protective effects of this compound against Aβ peptides demonstrated a marked increase in astrocyte viability when treated with it. This suggests its potential role in mitigating neurodegenerative processes associated with Alzheimer's disease .

| Compound | Target | Activity | IC50 (µM) | Selectivity |

|---|---|---|---|---|

| This compound | AMPK | Activator | TBD | High |

| Related Compound A | ERK5 | Inhibitor | 0.005 | Moderate |

| Related Compound B | hERG | Inhibitor | >100 | Low |

Wirkmechanismus

The mechanism of action of 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but it is believed to affect neurotransmitter systems and inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The table below compares key structural analogs based on substituents, molecular weight, and functional groups:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity/Notes |

|---|---|---|---|---|

| 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride (Target) | C₁₁H₁₆Cl₂N₄O | 307.18 | 5-Aminopyridin-2-yl, carboxamide | Hypothesized improved solubility and H-bonding |

| 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride | C₁₁H₁₄Cl₂N₂O₂ | 277.15 | 5-Chloropyridin-2-yl, carboxylic acid | Structural analog; Cl reduces hydrophilicity |

| (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide | C₂₆H₂₇FN₂O | 402.51 | Naphthalen-1-yl, fluorobenzyl | SARS-CoV-2 inhibitor candidate |

| Berotralstat dihydrochloride | C₃₀H₂₆F₄N₆O·2HCl | 635.49 | Cyano, trifluoromethyl, pyrazole | Plasma kallikrein inhibitor |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Aminomethyl, pyridin-4-yl | Research use; unclassified toxicity |

Functional Group Impact on Pharmacological Properties

- This group also increases hydrophilicity, favoring solubility in acidic environments .

- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound offers greater metabolic stability compared to carboxylic acid derivatives (e.g., ), which are prone to ionization or enzymatic degradation .

- These features are critical for antiviral activity but may limit oral bioavailability .

Biologische Aktivität

1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article summarizes the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

The compound is characterized by its piperidine and pyridine moieties, which contribute to its biological activity. The synthesis typically involves the reaction of 5-aminopyridine with piperidine-4-carboxamide, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt. The molecular formula is with a molecular weight of approximately 276.18 g/mol .

Research indicates that 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride may function as an indirect activator of AMP-activated protein kinase (AMPK). This activation leads to the inhibition of cell growth in various cancer cell lines, suggesting its potential as an anti-cancer agent .

Anticancer Activity

A study highlighted that compounds similar to 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide exhibited selective inhibition of cell proliferation in human breast cancer cell lines. The mechanism was attributed to AMPK activation, which plays a crucial role in cellular energy homeostasis and has been implicated in cancer metabolism .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. It has been evaluated for its effects on astrocytes in the presence of amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease. Preliminary findings suggest that it may enhance cell viability against Aβ-induced cytotoxicity, potentially through anti-inflammatory pathways .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Although specific data on 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride is limited, related compounds have demonstrated varying degrees of bioavailability and metabolic stability. For instance, modifications to similar piperidine derivatives have resulted in improved oral bioavailability and reduced toxicity profiles .

Case Study 1: Cancer Cell Lines

In vitro studies conducted on various human breast cancer cell lines revealed that compounds activating AMPK led to significant reductions in cell viability. The study utilized multiple assays to confirm the efficacy of these compounds, including MTT assays for cell proliferation and Western blotting for protein expression analysis related to apoptosis pathways .

Case Study 2: Neuroprotection Against Aβ

A separate investigation focused on the protective effects of this compound on astrocytes exposed to Aβ peptides. Results indicated a marked increase in cell viability when treated with the compound compared to controls. This suggests a potential role in mitigating neurodegenerative processes associated with Alzheimer's disease .

Data Tables

| Compound | Target | Activity | IC50 (µM) | Selectivity |

|---|---|---|---|---|

| 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride | AMPK | Activator | TBD | High |

| Related Compound A | ERK5 | Inhibitor | 0.005 | Moderate |

| Related Compound B | hERG | Inhibitor | >100 | Low |

Q & A

Q. What are the established synthetic routes for 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyridine and piperidine precursors. Key steps include:

- Amination : Introducing the 5-aminopyridin-2-yl group via nucleophilic substitution or catalytic coupling reactions.

- Carboxamide Formation : Reacting piperidine-4-carboxylic acid derivatives with activating agents (e.g., EDCI/HOBt) followed by amine coupling .

- Hydrochloride Salt Formation : Treating the free base with HCl in polar solvents (e.g., ethanol) to improve stability .

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous purification to remove residues.

- Catalysts : Palladium catalysts improve coupling efficiency in aromatic amination steps .

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer: A combination of analytical techniques is employed:

- NMR Spectroscopy : ¹H/¹³C NMR verifies the piperidine ring conformation, pyridine substitution pattern, and carboxamide linkage. Aromatic protons (δ 7.5–8.5 ppm) and piperidine carbons (δ 40–60 ppm) are diagnostic .

- HPLC-MS : Quantifies purity (>95% typical for research-grade material) and detects trace impurities (e.g., unreacted intermediates) .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the piperidine ring .

Q. What preliminary biological screening models are recommended for assessing its activity?

Methodological Answer: Initial screening focuses on target-agnostic assays:

- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects .

- Enzyme Inhibition : Kinase or protease panels to evaluate selectivity (e.g., ATP-binding pocket interactions) .

- Receptor Binding : Radioligand displacement assays for GPCRs or ion channels, given structural similarity to neuromodulators .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway for scalability without compromising enantiomeric purity?

Methodological Answer: Scalability challenges arise from chiral centers in the piperidine ring. Strategies include:

- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enhance enantioselectivity .

- Crystallization-Driven Purification : Solvent systems (e.g., ethanol/water) preferentially crystallize the desired enantiomer, achieving >99% ee .

- Continuous Flow Reactors : Improve heat/mass transfer, reducing side reactions during exothermic steps (e.g., HCl salt formation) .

Q. How should contradictory data in receptor binding assays be resolved?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values across studies) require:

- Orthogonal Assays : Validate binding using surface plasmon resonance (SPR) alongside traditional radioligand methods to rule out assay-specific artifacts .

- Metabolic Stability Testing : Confirm the compound’s integrity during assays (e.g., LC-MS to detect degradation products) .

- Allosteric vs. Orthosteric Modulation : Use mutagenesis studies to distinguish direct binding from indirect effects on target proteins .

Q. What computational strategies aid in elucidating structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Predict binding poses to targets like kinases or GPCRs. The pyridine ring often engages in π-π stacking, while the carboxamide forms hydrogen bonds .

- QSAR Modeling : Correlate substituent electronegativity (e.g., -NH₂ vs. -CH₃ on pyridine) with biological activity using datasets from analogs .

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the piperidine ring under physiological conditions (e.g., solvation effects) .

Q. What techniques are used to study target engagement and off-target interactions in complex biological systems?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in cell lysates to confirm intracellular engagement .

- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) coupled with mass spectrometry to map off-target interactions .

- Cryo-EM : Resolve compound-bound structures of large targets (e.g., ion channels) at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.